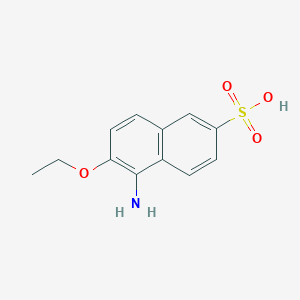
Sodium 2,4,5-trichlorophenolate
Overview
Description
Sodium 2,4,5-trichlorophenolate is an organic compound with the chemical formula C6H2Cl3NaO. It is a sodium salt of 2,4,5-trichlorophenol, which is a chlorinated phenol. This compound is typically found as a white crystalline solid and is known for its solubility in water, alcohols, and ethers. This compound is primarily used as a fungicide, bactericide, and intermediate in the synthesis of herbicides such as 2,4,5-trichlorophenoxyacetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,4,5-trichlorophenolate is synthesized by reacting 2,4,5-trichlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,4,5-trichlorophenol is dissolved in water, and sodium hydroxide is added to the solution. The reaction proceeds as follows:
C6H2Cl3OH+NaOH→C6H2Cl3ONa+H2O
The reaction is exothermic and usually carried out at room temperature. The product, this compound, is then isolated by evaporating the water and crystallizing the compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4,5-trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Sodium 2,4,5-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of herbicides and other chlorinated organic compounds.
Biology: It is used as a bactericide and fungicide in biological studies to control microbial growth.
Medicine: It has been studied for its potential antifungal properties and its effects on lymphocytes.
Industry: It is used in the production of herbicides, fungicides, and bactericides.
Mechanism of Action
The mechanism of action of sodium 2,4,5-trichlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to cell lysis and death. In biological systems, it can induce oxidative stress and affect cellular respiration by interfering with mitochondrial function. The compound’s chlorinated structure allows it to interact with various cellular components, leading to its bactericidal and fungicidal effects .
Comparison with Similar Compounds
- Sodium 2,4-dichlorophenolate
- Sodium 2,4,6-trichlorophenolate
- Sodium 3,4,5-trichlorophenolate
Comparison: Sodium 2,4,5-trichlorophenolate is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to sodium 2,4-dichlorophenolate, it has an additional chlorine atom, which enhances its bactericidal and fungicidal activity. Sodium 2,4,6-trichlorophenolate, on the other hand, has a different chlorination pattern, leading to variations in its reactivity and applications .
Properties
CAS No. |
136-32-3 |
|---|---|
Molecular Formula |
C6H3Cl3NaO |
Molecular Weight |
220.4 g/mol |
IUPAC Name |
sodium;2,4,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H; |
InChI Key |
WPQWITCZLCIZNZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |
Isomeric SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)O.[Na] |
Key on ui other cas no. |
136-32-3 |
Pictograms |
Acute Toxic; Irritant |
Related CAS |
95-95-4 (Parent) |
Synonyms |
2,4,5-trichlorophenol 2,4,5-trichlorophenol, copper salt 2,4,5-trichlorophenol, potassium salt 2,4,5-trichlorophenol, sodium salt 2,4,5-trichlorophenolate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Naphtho[2,3-a]coronene](/img/structure/B86209.png)




![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)

![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)





